N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, an isoxazole ring, and a tolyloxyacetamide group, making it a subject of interest for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions. The isoxazole ring is then introduced through a reaction with hydroxylamine and subsequent cyclization. Finally, the tolyloxyacetamide group is attached via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical structure allows for the creation of novel products with enhanced properties.
Mechanism of Action
The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. Its anti-inflammatory properties could be due to the modulation of inflammatory cytokines and pathways.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities, such as antimicrobial and antioxidant properties.
Isoxazole derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Tolyl derivatives: Compounds with the tolyloxy group are often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide stands out due to its combination of benzofuran, isoxazole, and tolyloxyacetamide groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-5-4-7-17(9-14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTONYRMENSXQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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